molecular formula C12H20Cl2N2 B6304798 (R)-3-Benzyl-1-methyl-piperazine dihydrochloride CAS No. 1965305-36-5

(R)-3-Benzyl-1-methyl-piperazine dihydrochloride

Cat. No. B6304798
CAS RN: 1965305-36-5
M. Wt: 263.20 g/mol
InChI Key: OUFKWNWADDVXNS-CURYUGHLSA-N
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Description

(R)-3-Benzyl-1-methyl-piperazine dihydrochloride, also referred to as BMPZ-Cl, is an organic compound that has a wide range of applications in scientific research. It is a chiral compound, meaning it exists in two isomeric forms, and it has been used in a variety of experiments, including those related to drug formulation, organic synthesis, and organic semiconductor research. BMPZ-Cl is a versatile compound, with many potential applications in the laboratory.

Scientific Research Applications

BMPZ-Cl has many potential applications in scientific research. It has been used in the synthesis of a variety of compounds, such as chiral amines, and in the formulation of drugs. It has also been used in the synthesis of organic semiconductors, and to study the structure-activity relationships of drugs. BMPZ-Cl has also been studied as a potential reagent for the synthesis of organic compounds, and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of BMPZ-Cl is not fully understood. It is believed to act as a chiral reagent, meaning it can catalyze the formation of chiral molecules from achiral precursors. It is also thought to act as an inhibitor of enzymes, and to interact with other molecules in a non-covalent manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPZ-Cl have not been extensively studied. However, it has been shown to have some effects on enzymes, and it has been used as an inhibitor of enzymes in some studies. It has also been used in the synthesis of drugs, and it is thought to interact with other molecules in a non-covalent manner.

Advantages and Limitations for Lab Experiments

The advantages of using BMPZ-Cl in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. It is also relatively easy to synthesize and purify, and it can be used in a variety of experiments. However, there are some limitations to using BMPZ-Cl in laboratory experiments. For example, it is a chiral compound, and its isomers can have different effects. Additionally, it can be difficult to accurately measure the concentration of BMPZ-Cl in a solution, and it can be toxic in high concentrations.

Future Directions

There are many potential future directions for the use of BMPZ-Cl in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptides, and it could be used to study the structure-activity relationships of drugs. Additionally, it could be used in the formulation of new drugs, and to study the effects of chiral compounds on enzymes. It could also be used in the synthesis of organic semiconductors, and to study the effects of non-covalent interactions between molecules. Finally, it could be used as an inhibitor of enzymes, and to study the effects of chiral compounds on biochemical and physiological processes.

Synthesis Methods

BMPZ-Cl is synthesized through a process of condensation, oxidation, and hydrolysis. First, a solution of benzyl chloroformate and 1-methyl-piperazine is heated in a sealed tube at 120°C for two hours. This reaction produces an intermediate, which is then reacted with aqueous sodium hydroxide to form BMPZ-Cl. The compound is then purified with a series of chromatographic techniques, such as column chromatography, to remove any impurities.

Safety and Hazards

The safety data sheet for “®-3-Piperidinamine dihydrochloride”, a related compound, suggests that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(3R)-3-benzyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKWNWADDVXNS-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@@H](C1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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